N-(2-Methoxyphenyl)cyclohexanimine
Description
N-(2-Methoxyphenyl)cyclohexanimine is a Schiff base (imine) formed via condensation of cyclohexylamine with 2-methoxybenzaldehyde. Key features include:
Properties
CAS No. |
52481-40-0 |
|---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)cyclohexanimine |
InChI |
InChI=1S/C13H17NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-10H,2-4,7-8H2,1H3 |
InChI Key |
CIIAZHSUBNXNLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)cyclohexanimine can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of aniline derivatives using cobalt- or nickel-based catalysts. This method is favored for its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and electrophiles are often employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines .
Scientific Research Applications
N-(2-Methoxyphenyl)cyclohexanimine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets, such as the N-methyl-D-aspartate (NMDA) receptor. By binding to this receptor, the compound can modulate glutamatergic transmission, which is crucial for various neurological processes. Additionally, it may interact with other receptors and transporters, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
NBOMe Series (25X-NBOMe Compounds)
The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares a 2-methoxyphenylmethyl group attached to an ethanamine backbone (Figure 1 in ). Key differences include:
Key Insight : The NBOMe series demonstrates how methoxyphenyl substitution enhances receptor affinity but introduces significant toxicity. The absence of a halophenyl group in this compound likely reduces 5-HT2A binding .
N-(2-Methoxyphenyl)hydroxylamine and Metabolic Pathways
highlights the metabolism of N-(2-methoxyphenyl)hydroxylamine, a hydroxylamine derivative.
Comparison :
- This compound may undergo similar reductive cleavage (yielding cyclohexylamine and 2-methoxybenzaldehyde) or oxidation, depending on enzymatic conditions.
Cyclohexylamine Derivatives
Several cyclohexylamine-containing compounds are documented:
Key Insight : Cyclohexylamine derivatives generally exhibit low CNS penetration but may pose inhalation hazards. The imine group in this compound could enhance reactivity and toxicity compared to saturated amines.
Imine Derivatives: 1-(2-Methoxyphenyl)-N-methylmethanimine
describes 1-(2-methoxyphenyl)-N-methylmethanimine (CAS 1125-90-2), an imine with a methyl group instead of cyclohexyl. Key comparisons:
Key Insight : The cyclohexyl group may increase lipophilicity, altering tissue distribution and metabolic pathways compared to methyl-substituted imines.
Table 1. Pharmacological and Toxicological Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
